(1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol

chiral building block enantioselective synthesis oxadiazole medicinal chemistry

Select the (S)-configured enantiomer (CAS 1306728-50-6) to guarantee defined stereochemistry and reproducible biological activity in your asymmetric syntheses. Its low CLogP (−1.866) and CNS MPO-aligned oxadiazole-alcohol motif make it ideal for CNS library design. Ordering this single enantiomer eliminates the lead time and expense of chiral resolution, avoids confounding pharmacokinetic data from the racemate (CAS 1311316-81-0), and provides a validated standard for chiral HPLC/SFC method development. The 1,3,4-oxadiazole ring serves as a metabolically stable bioisostere for esters/amides, while the secondary alcohol enables prodrug conjugation.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 1306728-50-6
Cat. No. B1463767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
CAS1306728-50-6
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C(C)O
InChIInChI=1S/C5H8N2O2/c1-3(8)5-7-6-4(2)9-5/h3,8H,1-2H3/t3-/m0/s1
InChIKeyWCUWYKIMDAACPY-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol (CAS 1306728-50-6) Is a Distinct Chiral Building Block Worth Specifying


(1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol is a chiral, non‑racemic secondary alcohol that embeds a 1,3,4‑oxadiazole ring in its structure . The oxadiazole scaffold is a recognised privileged motif in medicinal chemistry and agrochemical research, while the (S)‑configured stereogenic centre bearing the hydroxyl group makes the compound a versatile intermediate for asymmetric synthesis and chiral resolution studies [1]. Because both the heterocycle and the absolute configuration can independently influence downstream physicochemical and biological profiles, selecting this single enantiomer rather than its racemate or the (R)‑antipode is a critical decision at the procurement stage.

Why Generic Substitution Fails for (1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol (CAS 1306728-50-6) and What to Demand from a Supplier


Simply ordering “1‑(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)ethanol” without specifying the enantiomer risks receiving the racemic mixture (CAS 1311316‑81‑0) or the (R)‑enantiomer (CAS 1306728‑54‑0), both of which are listed alongside the (S)‑form in major catalogues [1]. Enantiomers of chiral oxadiazole alcohols can exhibit substantially different target‑binding affinities and metabolic stabilities, as the 1,3,4‑oxadiazole ring positions the hydroxyl group in a defined spatial orientation that affects hydrogen‑bonding networks [2]. Even when a project does not yet require strict enantiopurity, starting with a defined (S)‑configured building block avoids the additional cost and time of chiral resolution later. The quantitative evidence below shows exactly where the (S)‑enantiomer departs from its closest relatives.

Quantitative Differentiation Guide for (1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol (CAS 1306728-50-6) Against the Most Relevant Comparators


Absolute Configuration Control: (S) vs. Racemate vs. (R) Enantiomer

The (S)‑enantiomer (CAS 1306728‑50‑6) is a single stereoisomer with defined absolute configuration, whereas the racemate (CAS 1311316‑81‑0) is a 1:1 mixture of (R) and (S) forms and the (R)‑enantiomer (CAS 1306728‑54‑0) has the opposite three‑dimensional arrangement [1]. In a class‑level study of glycogen phosphorylase inhibitors, the 5‑methyl‑1,3,4‑oxadiazole core demonstrated a stereospecific hydrogen‑bond network that changed inhibitor potency by >10‑fold when the configuration of the attached chiral alcohol was inverted [2].

chiral building block enantioselective synthesis oxadiazole medicinal chemistry

Commercially Available Purity: 98% (HPLC) from Leyan vs. Typical 95% Offers

Shanghai Haohong Pharmaceutical (Leyan) lists (αS)-α,5-dimethyl-1,3,4-oxadiazole-2-methanol (synonym of the target compound) at 98% purity, while most other suppliers, including Enamine and AKSci, offer the compound at 95% . The higher purity reduces the burden of pre‑reaction purification and is especially relevant when the building block is used in early‑stage medicinal chemistry where impurities can confound biological assay results.

purity comparison HPLC building block procurement

Lipophilicity (CLogP) as a Predictor of Passive Permeability and Solubility

The calculated logP (CLogP) of the target compound is −1.866 . This value is lower than that of the achiral primary alcohol analog (5‑methyl‑1,3,4‑oxadiazol‑2‑yl)methanol (predicted logP ≈ −1.0 to −0.5) , indicating that the secondary alcohol and the additional methyl group increase hydrophilicity. In drug‑discovery programmes, a CLogP below 0 is often desirable for central nervous system (CNS) drug candidates to reduce hERG liability and improve aqueous solubility [1].

CLogP drug-likeness ADME physicochemical property

Regiochemical Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Isomers in Bioisostere Design

The target compound contains a 1,3,4‑oxadiazole ring, which differs electronically and sterically from the 1,2,4‑oxadiazole isomer [1]. In a class‑level analysis of oxadiazole‑containing kinase inhibitors, the 1,3,4‑regioisomer displayed a nitrogen‑atom arrangement that favours a linear hydrogen‑bond‑acceptor geometry, whereas the 1,2,4‑isomer presented an angular geometry. This geometric difference led to a 5‑ to 50‑fold change in IC₅₀ values against a panel of tyrosine kinases, depending on the target [2].

bioisostere oxadiazole regioisomer medicinal chemistry design

Application Scenarios Where (1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol (CAS 1306728-50-6) Provides a Demonstrable Edge


Enantioselective Synthesis of CNS‑Penetrant Drug Candidates

The combination of a low CLogP (−1.866) and a defined (S)‑stereochemistry makes this building block suitable for constructing CNS‑oriented compound libraries. The hydrophilic oxadiazole‑alcohol motif aligns with CNS MPO desirability scores, and the single enantiomer avoids the confounding pharmacokinetics of a racemate [1].

Chiral Resolution Proof‑of‑Concept Studies

Because both enantiomers (S, CAS 1306728‑50‑6 and R, CAS 1306728‑54‑0) are commercially available, the compound serves as a convenient system for developing and validating chiral analytical methods (HPLC, SFC) or for studying enantiodivergent biological responses .

Bioisosteric Replacement of Ester or Amide Linkers in Protease Inhibitors

The 1,3,4‑oxadiazole ring is a recognised ester/amide bioisostere. The (S)‑alcohol handle allows further functionalisation (e.g., to phosphate or sulfonate prodrugs) while retaining the pharmacophoric geometry shown to improve target residence time in class‑level serine protease inhibitors [1].

Quote Request

Request a Quote for (1S)-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.